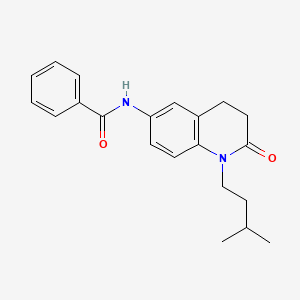

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h3-7,9-10,14-15H,8,11-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWBJQSWALLKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate ketone to form the quinoline core, followed by the introduction of the isopentyl group through alkylation reactions. The final step involves the acylation of the quinoline derivative with benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit various biological activities, making it a candidate for therapeutic applications:

- Ferroptosis Inhibition : Preliminary studies have shown that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide possesses inhibitory effects on ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases and cancer. This suggests its potential use in developing treatments for conditions where ferroptosis is detrimental.

- Antimicrobial Properties : The compound's structural characteristics may enable it to interact with bacterial enzymes or receptors, positioning it as a candidate for antibiotic development. The ability to modulate biochemical pathways could be beneficial in treating bacterial infections.

Medicinal Chemistry Applications

The unique structure of this compound allows for further modifications to enhance its pharmacological profile. Potential applications include:

- Lead Compound in Drug Discovery : Given its promising biological activities, this compound could serve as a lead structure for developing new drugs targeting neurodegenerative disorders or bacterial infections.

- Synthetic Intermediates : It may also be utilized as an intermediate in synthesizing other biologically active compounds, facilitating the exploration of new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydroquinolinone-based benzamides are highly dependent on substituents. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacokinetic Profiles

- Stereochemical Impact : Enantiomers of thiophene-carboximidamide derivatives () exhibit distinct optical rotations ([α]²⁵₅₈₉ = -18.0° for (S)-enantiomer), underscoring the role of chirality in biological activity .

- ADMET: N-(Phenylcarbamoyl) benzamide derivatives show moderate toxicity (AMES test negative, hepatotoxicity risk = 53%), suggesting that the tetrahydroquinolinone core in the target compound may mitigate metabolic instability .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 302.4 g/mol. The structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₂ |

| Molecular Weight | 302.4 g/mol |

| Structural Features | Tetrahydroquinoline core, benzamide group |

Antibacterial Properties

Research indicates that the compound may exhibit antibacterial activity, particularly against Gram-positive bacteria. The sulfonamide group often found in similar compounds is known for its antimicrobial properties. Preliminary studies suggest that this compound could inhibit bacterial growth by interfering with folic acid synthesis pathways, similar to traditional sulfonamides.

Anticancer Potential

The tetrahydroquinoline framework has been associated with anticancer activity in various studies. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific investigations into the compound's effects on cancer cell lines are necessary to elucidate its efficacy and mechanism.

Neuropharmacological Effects

There is emerging evidence that compounds containing tetrahydroquinoline derivatives may influence neurotransmitter systems. For example, they may act as modulators of dopamine receptors, which could have implications for treating neurological disorders such as schizophrenia or depression . Further research is needed to confirm these effects and understand the underlying mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering signaling pathways.

- Cell Cycle Disruption : Potential interference with cell cycle regulation could lead to apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial properties of related tetrahydroquinoline compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Study 2: Anticancer Activity

In vitro studies on tetrahydroquinoline derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The results indicated that modifications to the benzamide moiety could enhance cytotoxicity against specific tumor types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core followed by benzamide coupling. Key steps include:

- Cyclization : Formation of the tetrahydroquinoline scaffold via acid-catalyzed cyclization of substituted anilines with β-ketoesters.

- Amidation : Coupling the 6-amino group of the tetrahydroquinoline with benzoyl chloride derivatives under basic conditions (e.g., using triethylamine in dry DCM).

- Optimization : Reaction temperature (40–60°C), solvent choice (DMF or THF), and catalyst selection (e.g., HATU for efficient coupling) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Use orthogonal analytical techniques:

- Spectroscopy : - and -NMR confirm substituent positions and stereochemistry. For example, the isopentyl group’s methylene protons resonate at δ 1.4–1.6 ppm, while the 2-oxo group appears as a carbonyl signal near δ 170 ppm.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 367.18).

- X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodology :

- Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM.

- Enzyme Inhibition : Kinase inhibition profiling (e.g., RET kinase) via fluorescence-based assays (IC determination).

- Solubility and Stability : Assessed in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolic Stability : Incubate with liver microsomes to identify metabolites that may interfere with activity.

- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and statistical tools (e.g., Grubbs’ test for outlier removal) .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

- Methodology :

- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to enhance aqueous solubility.

- Prodrug Design : Mask the 2-oxo group with a labile ester to improve oral bioavailability.

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP (target <3) and blood-brain barrier permeability .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodology :

- Analog Synthesis : Vary substituents on the benzamide (e.g., electron-withdrawing groups like -NO or -CF) and the isopentyl chain (e.g., branching or cyclization).

- Biological Testing : Compare IC values across analogs. For example, a cyclopropyl substitution (as in ) may enhance metabolic stability by reducing CYP450 oxidation.

- Computational Docking : Map interactions with RET kinase’s ATP-binding pocket using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.